(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a benzoxazinone core, and a methyl group
Preparation Methods
The synthesis of (3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with 6-methyl-2H-1,4-benzoxazin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
(3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar compounds to (3E)-3-[2-(3-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one include:
(3E)-2-(3-Bromophenyl)-3-[(3-methylphenyl)imino]-1-indanone: This compound shares the bromophenyl group but has a different core structure.
Ethyl 2-{(3E)-2-(3-bromophenyl)-3-[hydroxy(4-methoxy-3-methylphenyl)methylene]-4,5-dioxo-1-pyrro}: This compound has a similar bromophenyl group but differs in its functional groups and overall structure.
Properties
Molecular Formula |
C17H12BrNO3 |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
3-[(Z)-2-(3-bromophenyl)-2-hydroxyethenyl]-6-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C17H12BrNO3/c1-10-5-6-16-13(7-10)19-14(17(21)22-16)9-15(20)11-3-2-4-12(18)8-11/h2-9,20H,1H3/b15-9- |
InChI Key |
JPTXHCJTCMSRBR-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC(=CC=C3)Br)\O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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